![molecular formula C13H12N4O2S3 B2714287 [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea CAS No. 1025225-26-6](/img/structure/B2714287.png)
[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Scientific Research Applications
Antibacterial Activity
The synthesized [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea complex, in conjunction with Zn (II), has been investigated for its antibacterial potential. In vitro studies evaluated its effectiveness against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus. The results shed light on its antimicrobial properties .
Transition Metal Complexes
The compound’s metal complex belongs to the class of Schiff bases. These complexes exhibit diverse properties, making them valuable for medicinal, agricultural, pharmaceutical, and material science applications .
Thiophene Derivatives
Thiophene derivatives, including this compound, have therapeutic importance. They show antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, they find applications as corrosion inhibitors and in fabricating light-emitting diodes .
Mechanism of Action
Target of Action
It’s known that similar compounds have been reported to interact with dna and have antibacterial activity .
Mode of Action
The mode of action of [(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea involves interaction with its targets, which leads to changes in their function .
Biochemical Pathways
It’s known that similar compounds can interact with dna and have antibacterial activity .
properties
IUPAC Name |
[(E)-[5-nitro-2-(thiophen-2-ylmethylsulfanyl)phenyl]methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S3/c14-13(20)16-15-7-9-6-10(17(18)19)3-4-12(9)22-8-11-2-1-5-21-11/h1-7H,8H2,(H3,14,16,20)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMDVHLBQYNRG-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea |
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